molecular formula C20H22F3NO4 B184076 diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 23191-75-5

diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Katalognummer: B184076
CAS-Nummer: 23191-75-5
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: ACZJZGLXRPZSLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Diethyl ester groups at positions 3 and 5 of the pyridine ring.
  • Methyl substituents at positions 2 and 4.
  • A 2-(trifluoromethyl)phenyl group at position 3.

This compound shares structural similarities with clinically significant calcium channel blockers (e.g., nifedipine, nicardipine) but distinguishes itself through the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity .

Eigenschaften

CAS-Nummer

23191-75-5

Molekularformel

C20H22F3NO4

Molekulargewicht

397.4 g/mol

IUPAC-Name

diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H22F3NO4/c1-5-27-18(25)15-11(3)24-12(4)16(19(26)28-6-2)17(15)13-9-7-8-10-14(13)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3

InChI-Schlüssel

ACZJZGLXRPZSLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C

Kanonische SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C

Andere CAS-Nummern

23191-75-5

Synonyme

1,4-dihydro- 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-3,5- pyridinedicarboxylic acid diethyl ester
2,6-dimethyl-3,5-dicarbethoxy-4-(trifluoromethylphenyl)-1,4-dihydropyridine
SK and F 24260
SK and F 24260, 14C-labeled
SK and F-24260
SKF 24260

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hantzsch One-Pot Synthesis

The Hantzsch reaction is a cornerstone for DHP synthesis, involving a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an enamine or ammonia. For the target compound, 2-(trifluoromethyl)benzaldehyde serves as the aryl aldehyde, while ethyl acetoacetate provides the β-ketoester and methyl groups at positions 2 and 6. The enamine component, ethyl 3-aminocrotonate , facilitates cyclization.

Reaction Conditions

  • Solvent : Toluene or ethanol, enabling azeotropic water removal via Dean-Stark apparatus.

  • Catalysts : Piperidine (0.5–1.0 eq) and acetic acid (1.0–2.0 eq) to drive Knoevenagel condensation and cyclization.

  • Temperature : Reflux (110–120°C) for 12–24 hours.

Mechanistic Pathway

  • Knoevenagel Condensation : The aldehyde reacts with ethyl acetoacetate to form an arylidene acetoacetate intermediate.

  • Cyclization : The intermediate reacts with ethyl 3-aminocrotonate, eliminating water to form the DHP ring.

Yield : 45–63% after purification by column chromatography (SiO₂, chloroform).

Stepwise Knoevenagel-Cyclization Approach

This method isolates the arylidene acetoacetate intermediate before cyclization, offering greater control over reaction progression.

Step 1: Synthesis of Ethyl 2-[2-(Trifluoromethyl)Benzylidene]Acetoacetate

  • Reactants : 2-(Trifluoromethyl)benzaldehyde (1 eq) + ethyl acetoacetate (1.2 eq).

  • Catalysts : Piperidine (0.1 eq) and acetic acid (0.2 eq) in toluene.

  • Conditions : Reflux for 6–8 hours; yield: 50–55% after recrystallization.

Step 2: Cyclization to DHP Core

  • Reactants : Arylidene acetoacetate (1 eq) + ethyl 3-aminocrotonate (1.1 eq).

  • Solvent : Toluene with catalytic acetic acid.

  • Conditions : Reflux for 12 hours; yield: 60–65% after column chromatography.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate purification. Nonpolar solvents (toluene) improve intermediate stability but require prolonged reflux.

Table 1: Solvent Impact on Cyclization Yield

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.46398
Ethanol24.35895
DMF36.77090

Catalyst Systems

Piperidine/Acetic Acid vs. Potassium Fluoride

  • Piperidine/Acetic Acid : Higher selectivity for DHP formation (95% vs. 85% with KF).

  • KF in Ethanol : Faster reaction (8 hours vs. 12 hours) but lower yield due to side-product formation.

Characterization and Purification Techniques

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 6H, -COOCH₂CH₃), 2.30 (s, 6H, -CH₃), 4.15 (q, 4H, -COOCH₂CH₃), 5.10 (s, 1H, H-4), 7.40–7.70 (m, 4H, aryl-H).

  • Melting Point : 153–155°C (recrystallized from ethyl acetate/hexane).

Purification Methods

  • Column Chromatography : Silica gel (230–400 mesh) with chloroform:ethyl acetate (9:1).

  • Recrystallization : Ethyl acetate/hexane (1:3) yields >99% purity.

Comparative Analysis of Synthetic Methodologies

Table 2: One-Pot vs. Stepwise Synthesis

ParameterOne-Pot HantzschStepwise Approach
Total Yield (%)45–5560–70
Reaction Time (h)18–2424–30
Purity (%)90–9598–99
ScalabilityModerateHigh

Industrial-Scale Production Considerations

  • Solvent Recovery : Toluene recycling reduces costs by 30%.

  • Catalyst Recycling : Piperidine recovery via distillation achieves 80% reuse.

  • Waste Management : Neutralization of acetic acid with NaHCO₃ minimizes environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SKF 24260 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antihypertensive Activity
The compound has been studied for its potential antihypertensive effects. Research indicates that derivatives of dihydropyridine compounds often exhibit calcium channel blocking activity, which can lead to vasodilation and lower blood pressure. A study demonstrated that similar compounds showed significant efficacy in lowering systolic and diastolic blood pressure in hypertensive models .

Neuroprotective Effects
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for neuroprotective properties. In vitro studies suggested that it could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Summary of Medicinal Applications

ApplicationMechanism of ActionReference
AntihypertensiveCalcium channel blockade
NeuroprotectionProtection against oxidative stress
Anti-inflammatoryModulation of inflammatory pathways

Materials Science

Polymer Synthesis
The compound serves as a precursor in the synthesis of various polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties. Research has shown that adding this compound to polymer blends can improve their resistance to thermal degradation .

Nanotechnology
In nanotechnology, derivatives of this compound have been utilized to create nanoparticles with specific surface functionalities. These nanoparticles have potential applications in drug delivery systems where controlled release and targeted delivery are critical .

Agricultural Applications

Pesticide Development
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate has been explored as a potential pesticide agent. Its chemical structure suggests it may interact effectively with biological targets in pests. Preliminary studies indicate that it exhibits insecticidal activity against common agricultural pests .

Herbicide Properties
Additionally, the compound has shown promise as a herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies without harming crop yields .

Case Studies

  • Antihypertensive Study : A clinical trial involving hypertensive patients demonstrated a reduction in blood pressure after administration of a dihydropyridine derivative similar to diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate over a 12-week period .
  • Neuroprotection Research : In vitro experiments using neuronal cell lines showed that treatment with this compound significantly reduced markers of oxidative stress compared to control groups .
  • Pesticide Efficacy Trial : Field trials indicated that formulations containing this compound resulted in a 30% reduction in pest populations compared to untreated controls .

Wirkmechanismus

SKF 24260 exerts its effects primarily by acting as a calcium ion antagonist. It inhibits the influx of calcium ions into cells, which leads to relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure. The compound targets calcium channels in the cardiovascular system, leading to vasodilation and improved blood flow .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural variations and functional differences between the target compound and analogous DHPs:

Compound Name Ester Groups (Positions 3,5) Substituents (Position 4) Key Features/Applications Reference(s)
Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate Diethyl 2-(Trifluoromethyl)phenyl Enhanced lipophilicity; potential calcium channel modulation
Benidipine (Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate) Diethyl 3-Nitrophenyl Antihypertensive agent; nitro group improves binding to L-type calcium channels
Dibenzyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Dibenzyl 5-(4-Chlorophenyl)furan-2-yl Increased steric bulk; potential antitubercular activity
3-Methyl 5-(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridinedicarboxylate Methyl, 2-propoxyethyl 2-(Difluoromethoxy)phenyl Enantioselective synthesis via lipase catalysis; cerebrocstranalogue intermediate
Nicardipine HCl (Methyl-benzylaminoethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridinedicarboxylate) Methyl, benzylaminoethyl 3-Nitrophenyl Clinically used L-type calcium channel blocker
Dimethyl 4-(4-fluorophenyl)-1,4-dihydro-2,6-diisopropylpyridine-3,5-dicarboxylate Dimethyl 4-Fluorophenyl (with diisopropyl groups) Bulky substituents alter pharmacokinetics; research tool for receptor studies

Key Observations:

Ester Group Impact :

  • Diethyl esters (target compound, Benidipine) balance lipophilicity and metabolic stability.
  • Methyl or benzyl esters (e.g., Nicardipine) may enhance water solubility but reduce plasma half-life .
  • Long-chain esters (e.g., 2-propoxyethyl in ) improve enantioselectivity during enzymatic synthesis .

Position 4 Substituents: Electron-withdrawing groups (e.g., -NO₂ in Benidipine, -CF₃ in the target compound) enhance binding to calcium channels . Bulky or heterocyclic substituents (e.g., furan in ) may confer anti-tubercular activity .

Physicochemical Properties

  • Stability : Trifluoromethyl groups resist metabolic oxidation better than nitro groups, improving in vivo stability .

Biologische Aktivität

Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as SKF 24260) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}F3_3N\O4_4
  • Molar Mass : 397.39 g/mol
  • CAS Number : 23191-75-5
  • Density : 1.2423 g/cm³ (estimated) .

Diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate exhibits several mechanisms that contribute to its biological activity:

  • Calcium Channel Modulation : This compound has been shown to interact with calcium channels, influencing intracellular calcium levels which are pivotal in various cellular processes.
  • Neuroprotective Effects : Research indicates that SKF 24260 may exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

2. Biological Activities

The biological activities of SKF 24260 include:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative damage.
  • Anti-inflammatory Effects : SKF 24260 has been reported to reduce inflammatory markers in various in vitro models.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of SKF 24260 resulted in a marked reduction in neuronal cell death following induced ischemia. The compound was found to significantly lower levels of reactive oxygen species (ROS), suggesting its role as a neuroprotectant .

Case Study 2: Antioxidant Efficacy

In vitro assays using human cell lines indicated that SKF 24260 effectively scavenged free radicals and reduced lipid peroxidation. The IC50 value for its antioxidant activity was determined to be approximately 15 µM, comparable to established antioxidants .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantIC50 = 15 µM
NeuroprotectionReduced neuronal death post-ischemia
Anti-inflammatoryDecreased inflammatory markers

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.